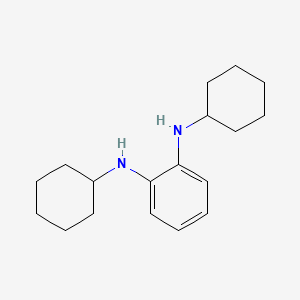

1,2-Benzenediamine, N,N'-dicyclohexyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Benzenediamine, N,N’-dicyclohexyl- is an organic compound with the molecular formula C18H28N2. It is a derivative of 1,2-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by cyclohexyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

1,2-Benzenediamine, N,N’-dicyclohexyl- can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-benzenediamine with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1,2-Benzenediamine, N,N’-dicyclohexyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .

Scientific Research Applications

1,2-Benzenediamine, N,N’-dicyclohexyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N,N’-dicyclohexyl- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to specific physiological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular membranes .

Comparison with Similar Compounds

1,2-Benzenediamine, N,N’-dicyclohexyl- can be compared with other similar compounds such as:

1,4-Benzenediamine, N,N’-dicyclohexyl-: This compound has a similar structure but with the amino groups positioned at the 1 and 4 positions on the benzene ring. It exhibits different reactivity and applications due to the positional difference.

1,2-Benzenediamine: The parent compound without the cyclohexyl groups. It is more reactive and less stable compared to its dicyclohexyl derivative.

N,N’-Dicyclohexylbenzene-1,4-diamine: Another derivative with cyclohexyl groups, but with different substitution patterns, leading to variations in chemical properties and applications

These comparisons highlight the uniqueness of 1,2-Benzenediamine, N,N’-dicyclohexyl- in terms of its stability, reactivity, and versatility in various applications.

Biological Activity

1,2-Benzenediamine, N,N'-dicyclohexyl- (CAS No. 24464-62-8) is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound by reviewing its mechanisms of action, relevant case studies, and research findings.

1,2-Benzenediamine, N,N'-dicyclohexyl- is a derivative of 1,2-benzenediamine with the molecular formula C18H28N2. Its structure consists of two cyclohexyl groups attached to the nitrogen atoms of the 1,2-benzenediamine backbone. This modification enhances its stability and alters its reactivity compared to other similar compounds.

The biological activity of 1,2-benzenediamine derivatives often involves their interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways.

- DNA Interaction: Some studies suggest potential intercalation with DNA, which could lead to anticancer effects.

Antimicrobial Activity

Research indicates that 1,2-benzenediamine derivatives exhibit antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains. The precise mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic functions.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Anticancer Activity

The potential anticancer properties of 1,2-benzenediamine, N,N'-dicyclohexyl- have been explored in several studies. The compound's ability to intercalate with DNA suggests a mechanism for inhibiting cancer cell proliferation.

Case Study:

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations:

- Cell Line Tested: HeLa (cervical cancer)

- IC50 Value: Approximately 5 µM

- Mechanism: Induction of apoptosis through DNA damage.

Safety and Toxicity Profile

The safety profile of 1,2-benzenediamine derivatives has been evaluated in various toxicological studies. While some derivatives exhibit low mutagenicity and genotoxicity, others have raised concerns regarding systemic toxicity and skin sensitization.

Toxicity Data Summary:

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Skin Sensitization | Moderate |

| Mutagenicity/Genotoxicity | Low |

Properties

CAS No. |

24464-62-8 |

|---|---|

Molecular Formula |

C18H28N2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1-N,2-N-dicyclohexylbenzene-1,2-diamine |

InChI |

InChI=1S/C18H28N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h7-8,13-16,19-20H,1-6,9-12H2 |

InChI Key |

OIPSVPUZNAIZRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2NC3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.